molecular formula C23H26FN7 B5512027 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

Cat. No.: B5512027
M. Wt: 419.5 g/mol
InChI Key: AILWUYINOMCJRG-UHFFFAOYSA-N
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Description

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dihydroquinoline moiety, a fluorophenyl piperazine group, and a triazine core, making it a versatile candidate for numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include Grignard reagents, dehydrating agents, and reducing agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine lies in its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN7/c24-18-7-9-19(10-8-18)30-14-12-29(13-15-30)16-21-26-22(25)28-23(27-21)31-11-3-5-17-4-1-2-6-20(17)31/h1-2,4,6-10H,3,5,11-16H2,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILWUYINOMCJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CN4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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